
6,6-dimethyl-2-propyl-5,7-dihydro-1,3-benzoxazol-4-one
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Overview
Description
6,6-Dimethyl-2-propyl-5,7-dihydro-1,3-benzoxazol-4-one is a heterocyclic compound that contains both benzoxazole and oxazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-2-propyl-5,7-dihydro-1,3-benzoxazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,4-dimethylpentanoic acid with phosgene to form the corresponding isocyanate, which then undergoes cyclization to yield the desired benzoxazol-4-one compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-2-propyl-5,7-dihydro-1,3-benzoxazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6,6-Dimethyl-2-propyl-5,7-dihydro-1,3-benzoxazol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6,6-dimethyl-2-propyl-5,7-dihydro-1,3-benzoxazol-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-2-propyl-3,6-dihydro-4H-furo[3,4-d]imidazol-4-one: Shares structural similarities but differs in the presence of a furoimidazole moiety.
1,3,3-Trimethyl-6-nitro-8-methoxyspiro[2-1-benzopyran-2,2′-indoline]: Contains a spirobenzopyran structure, offering different chemical properties.
Uniqueness
6,6-Dimethyl-2-propyl-5,7-dihydro-1,3-benzoxazol-4-one is unique due to its combination of benzoxazole and oxazolone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6,6-dimethyl-2-propyl-5,7-dihydro-1,3-benzoxazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-5-10-13-11-8(14)6-12(2,3)7-9(11)15-10/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZXFJKESMKRTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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